
Deoxycholoyl-CoA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Deoxycholoyl-CoA is a steroidal acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of deoxycholic acid. It derives from a coenzyme A and a deoxycholic acid. It is a conjugate acid of a this compound(4-).
Aplicaciones Científicas De Investigación
1. Enzymatic Activities and Kinetic Parameters
Deoxycholoyl-CoA plays a significant role in enzymatic processes in the liver, particularly in the synthesis of choloyl-CoA and this compound from their respective bile acids. Studies by Simion, Fleischer, & Fleischer (1983) have indicated that the enzymes responsible for these reactions are predominantly found in the endoplasmic reticulum of rat liver. They have also determined kinetic parameters, providing crucial insights into the enzymatic efficiency and specificity for deoxycholate compared to cholate.
2. Role in CoA Regulation and Metabolism
The regulation and metabolism of CoA, a key cofactor in energy metabolism, are significantly impacted by the presence of this compound. Research by Shumar et al. (2018) has shown that enzymes like Nudt19, which interact with CoA and its acyl derivatives, play distinct roles in organs such as the kidney, compared to other enzymes like Nudt7 in the liver. Their findings suggest that these enzymes, influenced by compounds like this compound, are crucial in the regulation of CoA levels in different tissues.
3. Implications in Lipid Metabolism and Peroxisomal Function
This compound is closely linked with lipid metabolism and the function of peroxisomes. A study by Hunt et al. (2002) characterized a peroxisomal acyl-CoA thioesterase in mice, finding that it shows high activity with bile acid-CoA esters, including this compound. This enzyme is suggested to play a key role in regulating peroxisomal lipid metabolism, highlighting the significance of this compound in these processes.
4. Involvement in Polyketide Synthesis and Antibiotic Production
This compound is also implicated in the synthesis of polyketides, which are precursors for many antibiotics. Research on 6-deoxyerythronolide B synthase (DEBS), a modular polyketide synthase, by Pieper et al. (1996) demonstrated the enzyme's activity in vitro. Their findings suggest that compounds related to this compound might play a role in the synthesis of important pharmaceuticals.
Propiedades
Fórmula molecular |
C45H74N7O19P3S |
|---|---|
Peso molecular |
1142.1 g/mol |
Nombre IUPAC |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanethioate |
InChI |
InChI=1S/C45H74N7O19P3S/c1-24(28-9-10-29-27-8-7-25-18-26(53)12-14-44(25,4)30(27)19-32(54)45(28,29)5)6-11-34(56)75-17-16-47-33(55)13-15-48-41(59)38(58)43(2,3)21-68-74(65,66)71-73(63,64)67-20-31-37(70-72(60,61)62)36(57)42(69-31)52-23-51-35-39(46)49-22-50-40(35)52/h22-32,36-38,42,53-54,57-58H,6-21H2,1-5H3,(H,47,55)(H,48,59)(H,63,64)(H,65,66)(H2,46,49,50)(H2,60,61,62)/t24-,25-,26-,27+,28-,29+,30+,31-,32+,36-,37-,38+,42-,44+,45-/m1/s1 |
Clave InChI |
YTGXPYMXYISPEB-SIQRDODDSA-N |
SMILES isomérico |
C[C@H](CCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)[C@H]4CC[C@@H]5[C@@]4([C@H](C[C@H]6[C@H]5CC[C@H]7[C@@]6(CC[C@H](C7)O)C)O)C |
SMILES canónico |
CC(CCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)C4CCC5C4(C(CC6C5CCC7C6(CCC(C7)O)C)O)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


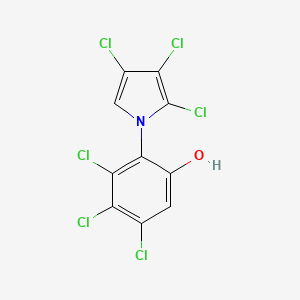
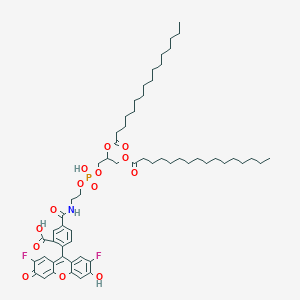
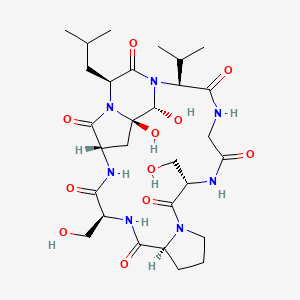
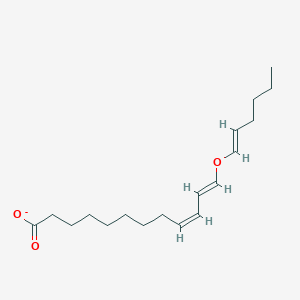
![2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2S,3S)-2-methyl-4-oxo-1-sulfonatoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoate](/img/structure/B1263785.png)


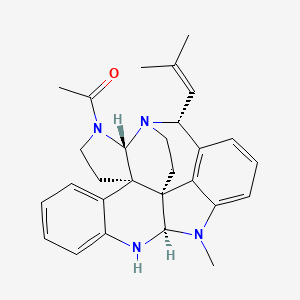
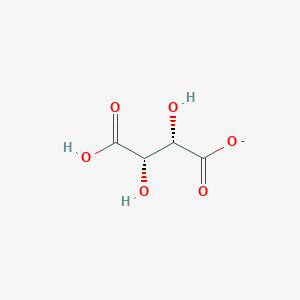
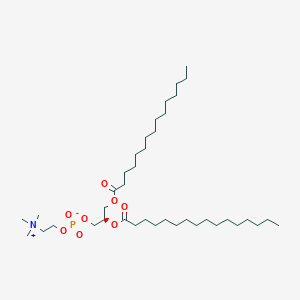
![1-[(2Z)-hexadecenoyl]-2-[(9Z)-octadecenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1263791.png)
![(2R,8S,19Z)-5,8-dihydroxy-2-{[(9Z)-octadec-9-enoyl]oxy}-5,11-dioxo-4,6,10-trioxa-5lambda(5)-phosphaoctacos-19-en-1-yl (9Z)-octadec-9-enoate](/img/structure/B1263793.png)
![2-Amino-4-[4-(2-bromo-4,5-difluorophenoxy)anilino]-4-oxobutanoic acid](/img/structure/B1263797.png)

